molecular formula C7H14ClN3 B12232680 N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride

N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride

Cat. No.: B12232680
M. Wt: 175.66 g/mol
InChI Key: ZLPHQBPBFAZNDA-UHFFFAOYSA-N
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Description

N-[(1-Methylpyrazol-3-yl)methyl]ethanamine hydrochloride is a synthetic organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and an ethanamine moiety linked via a methylene bridge. Its molecular formula is C₇H₁₄ClN₃, with a molecular weight of 175.66 g/mol (inferred from structurally similar compounds in –15).

Properties

Molecular Formula

C7H14ClN3

Molecular Weight

175.66 g/mol

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C7H13N3.ClH/c1-3-8-6-7-4-5-10(2)9-7;/h4-5,8H,3,6H2,1-2H3;1H

InChI Key

ZLPHQBPBFAZNDA-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NN(C=C1)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride typically involves the reaction of 1-methylpyrazole with formaldehyde and ethanamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the initial synthesis of 1-methylpyrazole, followed by its reaction with formaldehyde and ethanamine. The final product is then purified through crystallization or distillation to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Based Analogs

(a) 1-(1-Methyl-1H-pyrazol-3-yl)methanamine Hydrochloride ()
  • Molecular Formula : C₅H₁₀ClN₃
  • Key Differences : Shorter carbon chain (methanamine vs. ethanamine) reduces steric bulk and alters hydrophobicity.
  • Implications : The shorter chain may limit receptor-binding interactions compared to the target compound.
(b) N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine Hydrochloride ()
  • Molecular Formula : C₉H₁₆ClN₃O
  • Key Differences : Replacement of pyrazole with oxadiazole introduces metabolic stability; cyclobutyl adds steric hindrance.

Heterocyclic Substituted Ethanamines

(a) N-[(5-Methyl-2-furyl)methyl]ethanamine Hydrochloride (–15)
  • Molecular Formula: C₈H₁₄ClNO
  • Key Differences : Furan ring (oxygen-containing) vs. pyrazole (nitrogen-containing).
(b) Tryptamine Hydrochloride ()
  • Molecular Formula : C₁₀H₁₃ClN₂
  • Key Differences : Indole ring system replaces pyrazole.
  • Implications : Indole’s planar structure and π-π stacking capability enhance binding to aromatic residues in proteins (e.g., HSP90), unlike pyrazole .

Phenethylamine Derivatives

25C-NBOMe HCl ()
  • Molecular Formula: C₁₈H₂₁ClNO₃
  • Key Differences : Dimethoxyphenyl and methoxybenzyl groups confer potent 5-HT2A receptor agonism.
  • Implications : The target compound lacks these substituents, suggesting lower serotonergic activity and reduced toxicity risks .

Chlorinated Benzyl Derivatives

N-(4-Chlorobenzyl)ethanamine Hydrochloride ()
  • Molecular Formula : C₉H₁₃Cl₂N
  • Key Differences : Chlorobenzyl group introduces halogen-based hydrophobicity and steric effects.
  • Implications : Increased lipophilicity compared to pyrazole derivatives may enhance blood-brain barrier penetration .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Pharmacological Notes References
N-[(1-Methylpyrazol-3-yl)methyl]ethanamine HCl C₇H₁₄ClN₃ Pyrazole, methyl, ethanamine Potential receptor modulation (inferred)
25C-NBOMe HCl C₁₈H₂₁ClNO₃ Dimethoxyphenyl, methoxybenzyl High 5-HT2A affinity; neurotoxic
N-[(5-Methyl-2-furyl)methyl]ethanamine HCl C₈H₁₄ClNO Furan, methyl Research use; lower hydrogen bonding
Tryptamine HCl C₁₀H₁₃ClN₂ Indole Anti-plasmodial; HSP90 interaction
N-(4-Chlorobenzyl)ethanamine HCl C₉H₁₃Cl₂N Chlorobenzyl Enhanced lipophilicity

Biological Activity

N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has a molecular formula of C6H11N3HClC_6H_{11}N_3\cdot HCl and a molecular weight of approximately 165.62 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. Research indicates that the compound may function through:

  • Enzyme Inhibition : It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity. This property is particularly relevant in the context of inflammatory and microbial diseases .
  • Receptor Modulation : The compound may also modulate receptor activity, influencing various signaling pathways that are crucial for cellular function and response to stimuli .

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. This makes it a candidate for further development as an antimicrobial agent. Research findings suggest that the compound's mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. Its ability to modulate cytokine production and inhibit inflammatory mediators contributes to this activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria, which suggests its potential use in treating bacterial infections.
  • Anti-inflammatory Mechanisms : In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways, which play a critical role in inflammation .

Data Tables

Biological Activity Target Pathway Effect Reference
AntimicrobialCell membrane integrityInhibition of growth
Anti-inflammatoryNF-kB signalingReduction in cytokine production
Enzyme inhibitionVarious metabolic pathwaysCompetitive inhibition

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